
3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is a chemical compound that belongs to the family of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits a unique chemical structure that allows it to interact with biological systems, making it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Design
The chemical structure of 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine is indicative of its potential in the field of heterocyclic chemistry, where it may serve as a scaffold for developing novel compounds with diverse biological activities. Compounds with similar structures have been synthesized and evaluated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of pyridine and pyridazine have been extensively studied for their antimicrobial and anti-inflammatory activities, demonstrating the potential of such heterocyclic compounds in drug design and discovery (Shehab et al., 2018).
Catalysis and Material Science
Compounds structurally related to 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine have been explored in the context of catalysis, particularly in water oxidation reactions. Such research demonstrates the utility of pyridazine-based ligands in constructing metal complexes that can serve as efficient catalysts for chemical transformations, highlighting the broader applicability of these compounds in material science and sustainable chemistry practices (Zong & Thummel, 2005).
Anticancer Research
The incorporation of pyridazine and related heterocycles into larger molecular frameworks has been a strategy in the synthesis of potential anticancer agents. For example, imidazo[4,5-c]pyridines, which share structural features with 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine, have been synthesized and evaluated for their antitumor activity, indicating the potential of such compounds in the development of new anticancer drugs (Temple et al., 1987).
Dye and Pigment Synthesis
The synthesis and application of pyridazine derivatives as disperse dyes for polyester fibers have been investigated, suggesting the utility of such compounds in the dye and pigment industry. This area of research highlights the versatility of pyridazine-based compounds beyond biomedical applications, extending into materials science and industrial chemistry (Ho, 2005).
Eigenschaften
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-3-2-4-14(11-13)12-21-17-6-5-16(19-20-17)15-7-9-18-10-8-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWMGKWKWBVTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)

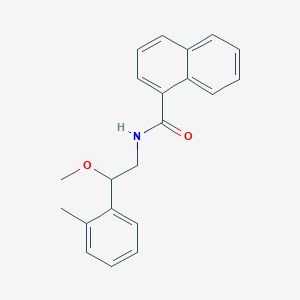
![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)
![(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2965956.png)
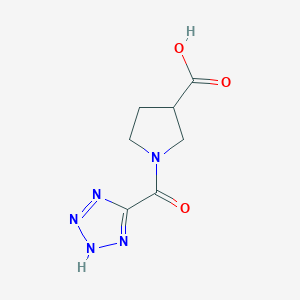
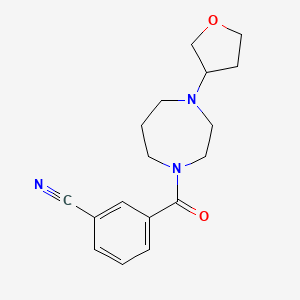
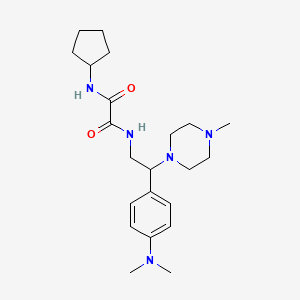
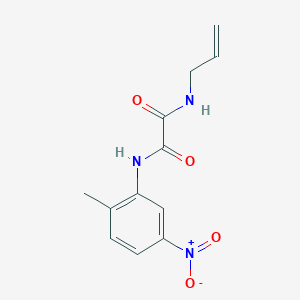

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2965968.png)

![N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965970.png)